

Prmt5-IN-15: A Technical Guide to a First-in-Class PRMT5 Degradator

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Compound of Interest

Compound Name: *Prmt5-IN-15*

Cat. No.: *B12429723*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **Prmt5-IN-15**, a novel, first-in-class selective degrader of Protein Arginine Methyltransferase 5 (PRMT5). **Prmt5-IN-15**, also known as compound 15 or MS4322, is a proteolysis-targeting chimera (PROTAC) that induces the degradation of PRMT5 through the ubiquitin-proteasome system. This document details the mechanism of action of **Prmt5-IN-15**, summarizes its key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the pertinent biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PRMT5.

Introduction to PRMT5

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. PRMT5 is known to influence several key oncogenic signaling pathways, such as the ERK, AKT, WNT, and NF- κ B pathways.

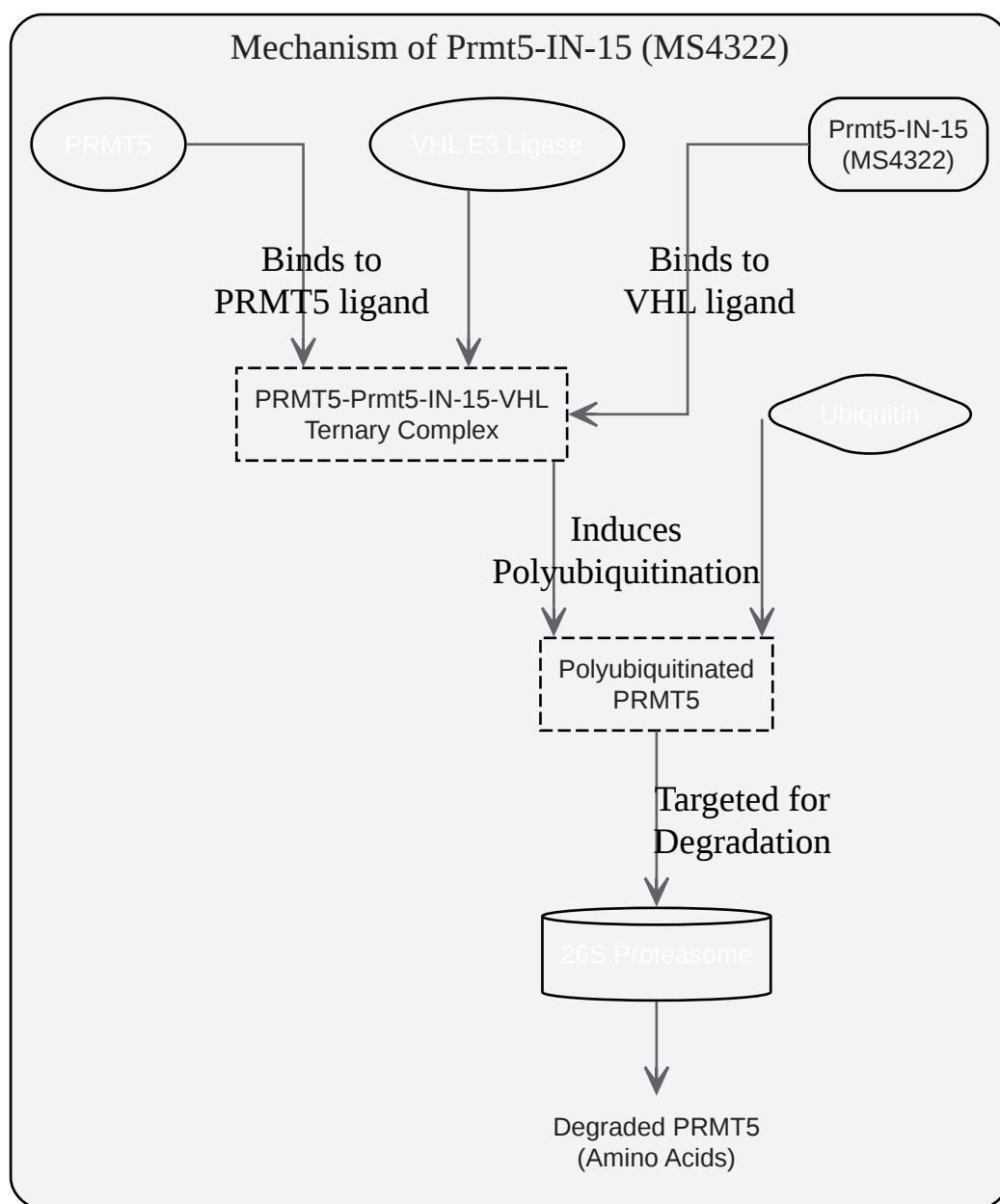
Prmt5-IN-15 (MS4322): A Selective PRMT5 Degradator

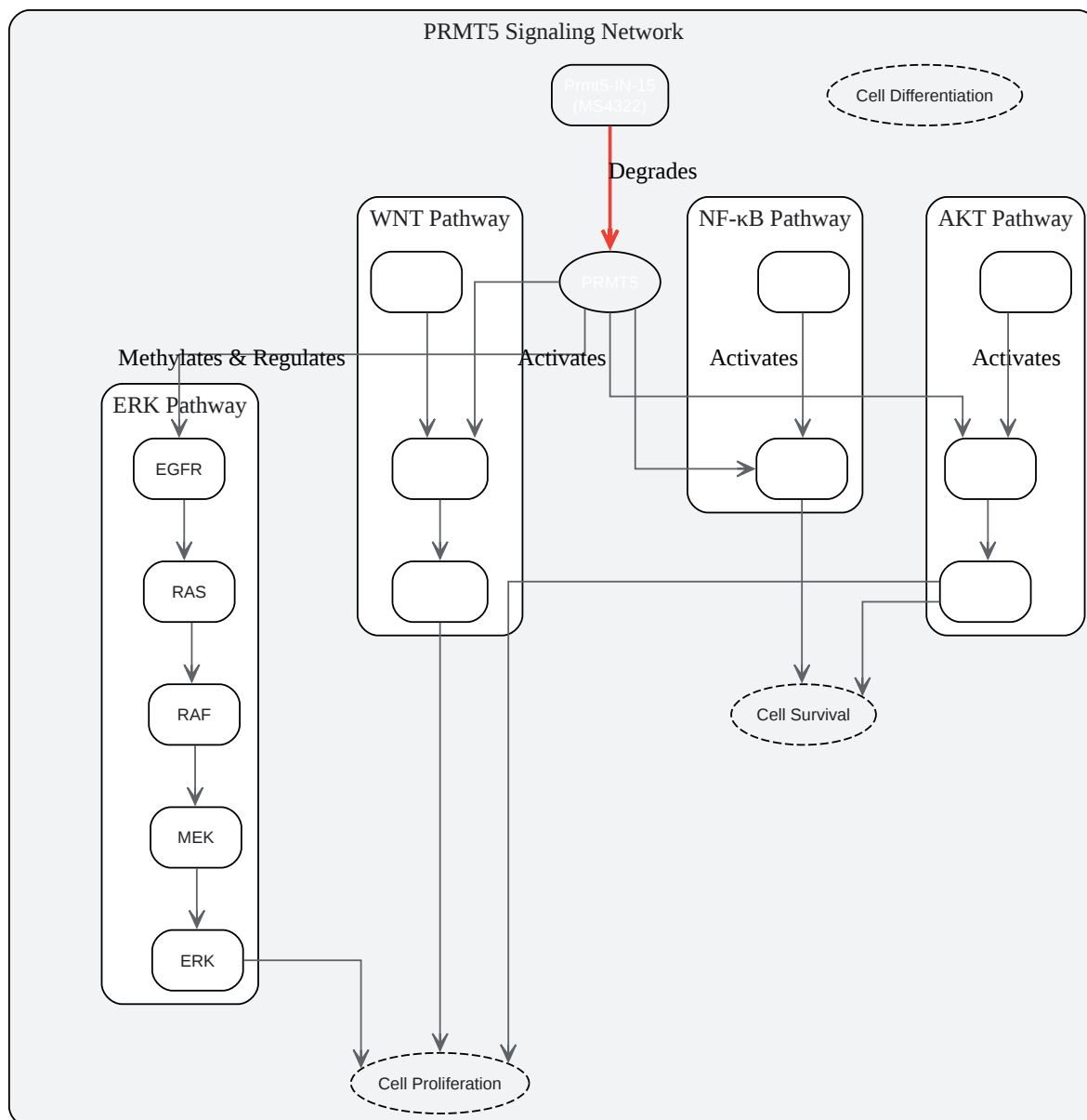
Prmt5-IN-15 (MS4322) is a heterobifunctional molecule designed to specifically target PRMT5 for degradation. It is classified as a PROTAC, which consists of three key components:

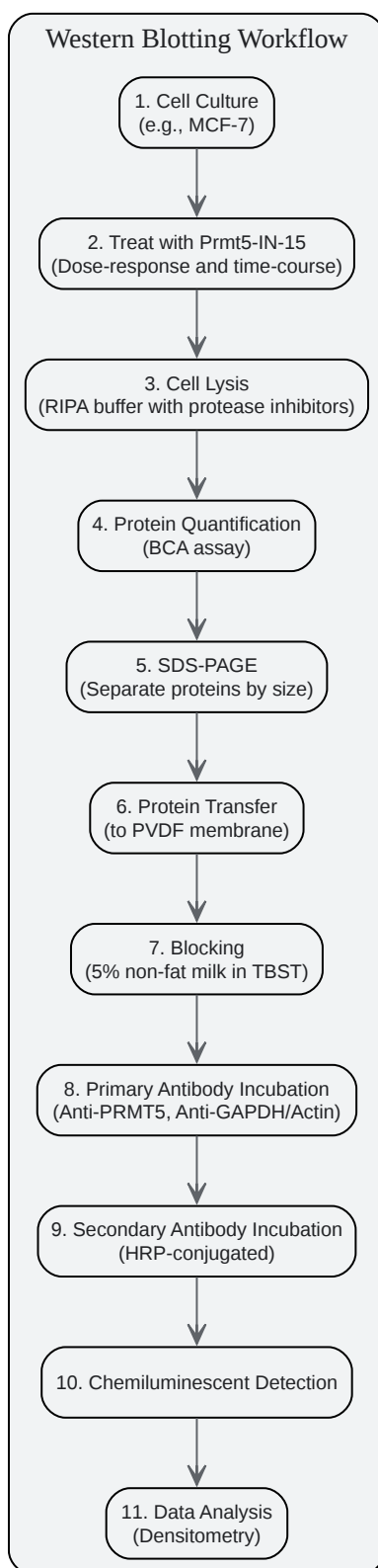
- A PRMT5 Ligand: This moiety is based on the potent and selective PRMT5 inhibitor, EPZ015666, which binds to the substrate-binding site of PRMT5.
- An E3 Ligase Ligand: **Prmt5-IN-15** incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
- A Linker: A chemical linker connects the PRMT5 and VHL ligands, enabling the formation of a ternary complex between PRMT5 and the VHL E3 ligase.

Mechanism of Action

The primary mechanism of action of **Prmt5-IN-15** is to induce the selective degradation of PRMT5. By simultaneously binding to PRMT5 and the VHL E3 ligase, **Prmt5-IN-15** facilitates the formation of a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate PRMT5. The polyubiquitinated PRMT5 is then recognized and degraded by the 26S proteasome. This degradation-based approach offers a distinct advantage over simple inhibition, as it leads to the complete removal of the target protein, potentially resulting in a more profound and sustained biological effect.







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